molecular formula C17H22N6 B3002042 2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899408-29-8

2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B3002042
CAS RN: 899408-29-8
M. Wt: 310.405
InChI Key: WBIMOZKFRAJJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical properties and synthesis of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, as described in the first paper, involves structural modifications to the parent compound to study their anti-inflammatory properties . Although the specific synthesis of 2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is not detailed, similar methods could potentially be applied, such as the introduction of functional groups and side chains to modify the compound's activity.

The second paper discusses a practical synthesis method for pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyrimidines . This method involves cyclocondensation and oxidation steps, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The first paper does not provide specific details on the molecular structure of the compound but does mention the importance of the position and type of substituents on the pyrazolo[1,5-a]pyrimidine skeleton . The second paper confirms the structures of synthesized compounds using NMR spectroscopy and X-ray crystallography, which are standard techniques for molecular structure analysis .

Chemical Reactions Analysis

The papers provided do not detail the chemical reactions specific to 2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine. However, the synthesis methods described in the papers involve reactions such as cyclocondensation and oxidation, which are likely relevant to the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The first paper indicates that modifications at various positions on the pyrazolo[1,5-a]pyrimidine skeleton can significantly affect the compound's activity . The second paper does not provide specific physical and chemical properties but suggests that the introduction of different substituents can be achieved through their synthesis method .

Future Directions

The future directions for research on this compound are not clear from the available information. Given its complex structure, it could be of interest in various areas of chemistry and biology. Further studies would be needed to explore its potential applications .

properties

IUPAC Name

4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-11-9-12(2)18-16-15(11)17-19-13(3)10-14(23(17)20-16)22-7-5-21(4)6-8-22/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMOZKFRAJJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.